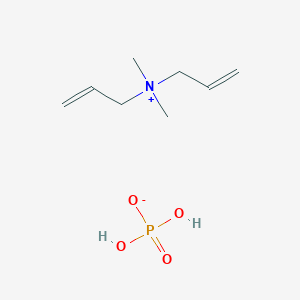
9,9-Dimethyl-2-(naphthalen-2-YL)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-2-(naphthalen-2-YL)-9H-fluorene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fluorene core substituted with a naphthyl group at the 2-position and two methyl groups at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-2-(naphthalen-2-YL)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and naphthalene derivatives.
Grignard Reaction: A Grignard reagent is prepared from the naphthalene derivative and reacted with 9,9-dimethylfluorene.
Catalysis: The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the coupling of the naphthalene group to the fluorene core.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-2-(naphthalen-2-YL)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
9,9-Dimethyl-2-(naphthalen-2-YL)-9H-fluorene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique optical and electronic characteristics.
Chemistry: The compound is studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism by which 9,9-Dimethyl-2-(naphthalen-2-YL)-9H-fluorene exerts its effects depends on its specific application. In organic electronics, its mechanism involves the efficient transport of electrons and holes, contributing to the performance of devices like OLEDs. The molecular targets and pathways involved are primarily related to its interaction with other organic molecules and materials in the device architecture.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: Lacks the naphthyl group, resulting in different electronic properties.
2-(Naphthalen-2-YL)-9H-fluorene: Lacks the dimethyl substitution at the 9-position, affecting its steric and electronic characteristics.
9,9-Dimethyl-2-(phenyl)-9H-fluorene: Substitutes the naphthyl group with a phenyl group, leading to variations in reactivity and applications.
Uniqueness
9,9-Dimethyl-2-(naphthalen-2-YL)-9H-fluorene is unique due to the combination of the naphthyl and dimethyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where specific molecular interactions and properties are crucial.
Properties
CAS No. |
653590-49-9 |
|---|---|
Molecular Formula |
C25H20 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
9,9-dimethyl-2-naphthalen-2-ylfluorene |
InChI |
InChI=1S/C25H20/c1-25(2)23-10-6-5-9-21(23)22-14-13-20(16-24(22)25)19-12-11-17-7-3-4-8-18(17)15-19/h3-16H,1-2H3 |
InChI Key |
SGMOOBWMFIBRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)
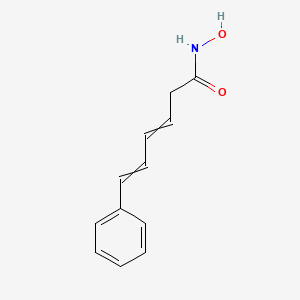


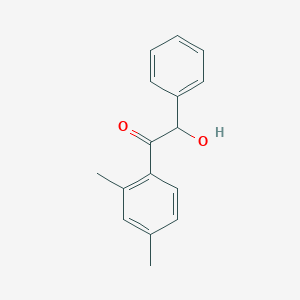
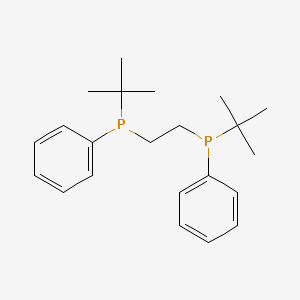
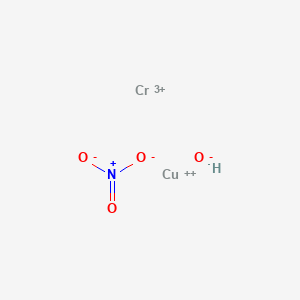
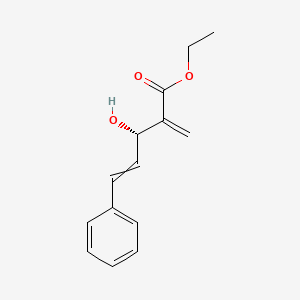
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)

![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)
![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
